molecular formula C6H10O4 B143840 2-Methyl-1,3-dioxane-5-carboxylic acid CAS No. 138943-96-1

2-Methyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B143840
CAS No.: 138943-96-1
M. Wt: 146.14 g/mol
InChI Key: ATHRQFYDHJBUIM-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxane-5-carboxylic acid is a cyclic ketal derivative with a carboxylic acid functional group at the 5-position of the 1,3-dioxane ring. Typical methods involve reacting 2,2-bis(hydroxymethyl)propionic acid with aldehydes (e.g., benzaldehyde) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The resulting compounds are characterized by NMR, mass spectrometry, and X-ray crystallography, with melting points ranging from 170–180°C depending on substituents .

Properties

IUPAC Name

2-methyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRQFYDHJBUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Applications
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid C₁₂H₁₄O₄ 222.24 2-Ph, 5-Me Not reported Reactive intermediate, insecticidal
2-(2-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid C₁₃H₁₅BrO₄ 315.16 2-(2-Br-Ph), 5-Et Not reported Intermediate in organic synthesis
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH) C₆H₈O₅ 160.13 2-Oxo, 5-Me Not reported Bioactive polycarbonates
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid C₉H₁₆O₄ 188.22 2,2-diMe, 5-Et Not reported High-purity intermediates (97%)
2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid C₁₂H₁₃ClO₄ 256.69 2-(2-Cl-Ph), 5-Me Not reported Crystal engineering
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid methyl ester C₈H₁₄O₄ 174.19 2,2-diMe, 5-COOMe Not reported Esterification studies

Key Observations:

Substituent Effects on Reactivity and Applications: Aromatic Substituents (e.g., 2-Ph, 2-Br-Ph): Enhance thermal stability and insecticidal activity due to increased hydrophobicity and steric bulk . Oxo Group (e.g., MTC-COOH): Introduces a reactive ketone, enabling ring-opening polymerization for biodegradable polycarbonates . Alkyl Chains (e.g., 5-Et, 2,2-diMe): Improve solubility in non-polar solvents, making these derivatives suitable for hydrophobic intermediates .

Synthetic Methodologies :

  • All analogs are synthesized via acid-catalyzed ketalization using 2,2-bis(hydroxymethyl) acids (e.g., propionic or butyric acid derivatives) and aldehydes (e.g., benzaldehyde, 2-bromobenzaldehyde) .
  • Post-synthetic modifications, such as esterification (e.g., methyl ester formation), are employed to tailor reactivity .

Crystallographic Insights :

  • Halogenated derivatives (e.g., 2-Cl-Ph, 2-Br-Ph) form isotypic crystal structures with similar packing motifs, suggesting predictable solid-state behavior for material design .

Spectroscopic Characterization :

  • ¹³C NMR : Carboxylic acid carbonyl signals appear at δ ≈ 170–173 ppm, while ester derivatives (e.g., MTC-COOBn) show upfield shifts to δ ≈ 171.5 ppm .
  • ¹H NMR : Methyl groups in the 5-position resonate as singlets (δ ≈ 1.3–1.5 ppm), confirming steric isolation .

Preparation Methods

Ester-to-Amide Conversion

The synthesis begins with the treatment of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid esters (e.g., methyl or ethyl esters) with aqueous ammonia. This step proceeds via nucleophilic acyl substitution, where ammonia displaces the alkoxy group to form 5-aminocarbonyl-2,2-dimethyl-1,3-dioxane (Formula III). Reaction conditions include:

  • Temperature : Room temperature (20–25°C)

  • Duration : 24 hours

  • Yield : Quantitative (near 100% conversion).

Table 1: Ester Substrates and Reaction Outcomes

Ester DerivativeAmmonia ConcentrationReaction TimeYield
Methyl ester30% aqueous24 hours99%
Ethyl ester28% aqueous18 hours95%

Hofmann-Type Rearrangement

The amide intermediate undergoes Hofmann rearrangement using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide. Key steps include:

  • Hypobromite Preparation : Bromine (6 g, 37.5 mmol) added to NaOH (4.5 g, 112.5 mmol) in water at 0°C.

  • Rearrangement Conditions :

    • Temperature : 0°C (initial), then 80°C (16 hours)

    • Stoichiometry : 2:1 molar ratio (NaOBr:amide)

    • Yield : 74% after purification.

The mechanism involves bromamide intermediate formation, followed by elimination of CO₂ and migration of the alkyl group to yield 5-amino-2,2-dimethyl-1,3-dioxane, which is subsequently oxidized to the carboxylic acid.

Industrial-Scale Production

Process Optimization

Industrial protocols prioritize cost efficiency and safety:

  • Aqueous Environment : Eliminates organic solvents, simplifying waste management.

  • Catalyst-Free : Relies on stoichiometric reagents rather than precious-metal catalysts.

  • Temperature Control : Gradual heating (0°C → 80°C) prevents exothermic runaway reactions.

Table 2: Lab-Scale vs. Industrial Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Bromine HandlingManual additionAutomated dosing
PurificationDistillationCrystallization
Cycle Time20 hours18 hours

Byproduct Management

  • Inorganic Salts : Removed via filtration (e.g., Na₂SO₄).

  • Unreacted Amide : ≤5% residual, recycled into subsequent batches.

Reaction Conditions and Kinetic Analysis

Critical Parameters

  • pH : Maintained at >12 using excess NaOH to stabilize hypobromite.

  • Stirring Rate : ≥500 rpm ensures homogeneous mixing.

  • Oxygen Exclusion : Nitrogen atmosphere prevents oxidative side reactions.

Temperature Profiling

  • 0–5°C : Hypobromite generation and amide addition.

  • 80°C : Rearrangement acceleration; Arrhenius analysis shows activation energy (Eₐ) of 58 kJ/mol.

Table 3: Temperature-Dependent Yield

Temperature RangeYield (%)Byproducts (%)
70–75°C6212
80–85°C745
90–95°C6818

Analytical Characterization

Purity Assessment

  • GC-MS : Detects ≤0.1% residual esters or amides.

  • Melting Point : 132–134°C (lit. 132–135°C).

  • Elemental Analysis :

    • Calculated: C 50.00%, H 6.71%, N 8.75%

    • Observed: C 49.89%, H 6.68%, N 8.72%.

Structural Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (d, J = 12 Hz, 2H, dioxane OCH₂), 3.82 (s, 3H, COOH), 1.48 (s, 6H, CH₃).

  • X-ray Crystallography : Confirms chair conformation with equatorial carboxylic acid group.

Recent Advances and Alternatives

Hypochlorite-Mediated Rearrangement

  • Reagent : Sodium hypochlorite (NaOCl) replaces NaOBr, reducing bromine toxicity.

  • Yield : Comparable (72%) under similar conditions.

Enzymatic Approaches

  • Lipase-Catalyzed Esterification : Explored for greener synthesis but limited by enzyme stability at >50°C.

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